N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-13-5-7-15(8-6-13)20-9-11-21(12-10-20)17(23)16(22)19-14-3-1-2-4-14/h5-8,14H,1-4,9-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYLNXDPYGSPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine intermediate.
Cyclopentyl Group Addition: The cyclopentyl group is added via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the intermediate compound.
Formation of the Oxoacetamide Group: The final step involves the formation of the oxoacetamide group through an acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures for each reaction step to prevent side reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with G-protein coupled receptors or ion channels.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with piperazine-acetamide derivatives, which are widely explored for their pharmacological diversity. Below is a comparative analysis of key analogs:
Structural and Functional Differences
Key Research Findings
- Fluorophenyl vs. Chlorophenyl Analogs : The 4-fluorophenyl group in the target compound improves metabolic stability compared to chlorophenyl analogs, as fluorine resists oxidative dehalogenation .
- Piperazine Substitution : Ethyl or sulfonyl groups on piperazine (e.g., ) alter target selectivity. Sulfonyl derivatives exhibit enhanced solubility but reduced blood-brain barrier penetration.
- Therapeutic Potential: Olorofim’s antifungal efficacy highlights the role of fluorinated heterocycles in infectious disease, suggesting the target compound could be repurposed with structural tweaks .
- Synthetic Accessibility: The α-ketone in the target compound may complicate synthesis compared to non-oxo analogs, requiring controlled reaction conditions to avoid side reactions .
Biological Activity
N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a piperazine ring, a fluorophenyl group, and an acetamide moiety, which may contribute to its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 343.48 g/mol. The compound is characterized by the following structural elements:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its ability to interact with various biological targets.
- Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, which can enhance lipophilicity and biological activity.
- Acetamide Moiety : Contributes to the compound's solubility and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.48 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes within the central nervous system (CNS). The compound's structural features allow it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Key Actions:
- Serotonin Receptor Modulation : It may exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : Potential effects on dopaminergic signaling could position this compound as a candidate for treating disorders such as schizophrenia or depression.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound through various in vitro and in vivo assays. These studies highlight its efficacy in modulating neurotransmitter activity and its potential neuroprotective effects.
Case Study Insights:
- Neuroprotection : In animal models, this compound demonstrated protective effects against neurotoxic agents, suggesting its utility in neurodegenerative conditions.
- Behavioral Assessments : Behavioral tests indicated anxiolytic-like effects, supporting its role in anxiety disorders.
Table 2: Summary of Biological Studies
| Study Type | Findings |
|---|---|
| In Vitro Assays | Modulation of serotonin and dopamine receptors |
| In Vivo Models | Neuroprotective effects; anxiolytic behavior |
| Pharmacokinetics | Favorable absorption; moderate half-life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
